Foscarbidopa

Descripción

Propiedades

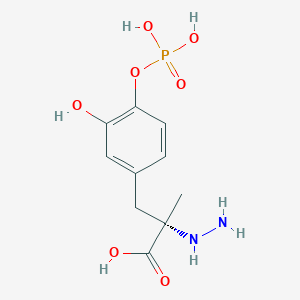

IUPAC Name |

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUZXFMHVSMUNG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907685-81-7 | |

| Record name | Foscarbidopa [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foscarbidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4'-Carbidopa phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSCARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foscarbidopa: A Technical Guide to its Mechanism of Action as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, an aromatic L-amino acid decarboxylase (AADC) inhibitor.[1] It was developed as a more soluble formulation of carbidopa to be co-administered with foslevodopa, a prodrug of levodopa.[2] This combination, delivered via continuous subcutaneous infusion, is designed to provide stable and continuous therapeutic levels of levodopa and carbidopa for the management of motor fluctuations in patients with advanced Parkinson's disease.[3][4] The primary advantage of this prodrug strategy is the enhanced aqueous solubility and chemical stability of this compound at a near-neutral pH, which allows for the preparation of a concentrated solution suitable for subcutaneous administration.[5]

Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic action of this compound is predicated on its efficient in vivo conversion to the active drug, carbidopa. This bioconversion is a critical step in the overall mechanism of action of the foslevodopa/foscarbidopa combination therapy.

Enzymatic Conversion

Upon subcutaneous infusion, this compound is rapidly and extensively converted to carbidopa by endogenous alkaline phosphatases. These enzymes are ubiquitous in various tissues, including the skin, facilitating the hydrolysis of the phosphate ester bond of this compound to yield carbidopa and inorganic phosphate.

Inhibition of Peripheral Levodopa Decarboxylation

The resulting carbidopa acts as a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase, in peripheral tissues. Levodopa, the metabolic precursor to dopamine, is administered to replenish depleted dopamine levels in the brains of Parkinson's disease patients. However, when administered alone, a significant portion of levodopa is rapidly decarboxylated to dopamine in the periphery. This peripheral conversion is undesirable for two main reasons: it reduces the amount of levodopa that can cross the blood-brain barrier, and the resulting peripheral dopamine can cause adverse effects such as nausea and vomiting.

By inhibiting peripheral AADC, carbidopa ensures that a larger fraction of the administered levodopa from the co-infused foslevodopa reaches the brain, where it is subsequently converted to dopamine to exert its therapeutic effect.

Quantitative Pharmacokinetic Data

The continuous subcutaneous infusion of this compound, in combination with foslevodopa, is designed to achieve stable plasma concentrations of carbidopa and levodopa, thereby minimizing the motor fluctuations associated with oral levodopa therapy.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and Parkinson's disease patients have demonstrated the rapid conversion of this compound to carbidopa and the establishment of steady-state concentrations.

| Parameter | Value | Species | Study Details | Reference |

| Carbidopa Tmax (median) | 1.5 hours | Healthy Volunteers | Single 200 mg SC bolus dose of foslevodopa/foscarbidopa. | |

| Levodopa Tmax (median) | 1.3 hours | Healthy Volunteers | Single 200 mg SC bolus dose of foslevodopa/foscarbidopa. | |

| Average Steady-State Levodopa Exposure | 747 - 4660 ng/mL | Parkinson's Disease Patients | Continuous SC infusion over 72 hours at four different infusion rates. | |

| Time to Levodopa Steady State (with loading dose) | ~2 hours | Healthy Volunteers | Loading dose followed by continuous infusion. |

Bioequivalence to Levodopa-Carbidopa Intestinal Gel

A Phase 1 study in healthy volunteers compared the pharmacokinetic profile of a 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to a 16-hour infusion of levodopa-carbidopa intestinal gel (LCIG) followed by oral levodopa/carbidopa doses. The study found that the levodopa exposures were similar between the two treatment modalities, with less than an 8% difference in Cmax and AUC.

Experimental Protocols

The following sections outline the methodologies for key experiments related to the study of this compound's mechanism of action.

Quantification of this compound and Carbidopa in Plasma

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Human plasma samples are collected in tubes containing K2EDTA and treated with sodium metabisulfite and disodium hydrogen arsenate to stabilize the analytes.

-

Protein precipitation is performed by adding acetonitrile:methanol (9:1, v/v) with 0.5% formic acid to the plasma samples in a 96-well plate format.

-

Samples are vortexed for 60 seconds and then centrifuged at 14,000 rpm for 5 minutes.

-

The supernatant is transferred to a clean tube, and the protein pellet is washed with an additional volume of the extraction solvent. The resulting supernatant is combined with the first.

-

The combined supernatants are evaporated to dryness under a stream of nitrogen at 40°C.

-

The dried residue is reconstituted in a solution of 0.1% formic acid in water (2:98, v/v) for analysis.

Chromatographic Conditions:

-

Column: dC18 column (2.1 x 100 mm, 5 µM).

-

Mobile Phase A: 100/0.1 (v/v) water/heptafluorobutyric anhydride.

-

Mobile Phase B: 100/0.1 (v/v) methanol/heptafluorobutyric anhydride.

-

Flow Rate: 0.300 mL/min.

-

Elution: Gradient elution.

-

Detection: Tandem Mass Spectrometry.

In Vitro Enzymatic Conversion Assay

Objective: To determine the rate of conversion of this compound to carbidopa by alkaline phosphatase.

Materials:

-

This compound standard solution

-

Alkaline Phosphatase (from bovine intestinal mucosa or other suitable source)

-

Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl2, pH 9.8)

-

Stop Solution (e.g., 0.1 M NaOH)

-

HPLC system with UV or MS/MS detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer and this compound at a known concentration.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a specific amount of alkaline phosphatase enzyme solution.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the stop solution to quench the reaction.

-

Analyze the samples by a validated HPLC method to quantify the concentrations of remaining this compound and the formed carbidopa.

-

Calculate the rate of conversion from the change in concentration over time.

Conclusion

This compound represents a significant advancement in the delivery of carbidopa for the treatment of Parkinson's disease. Its design as a soluble prodrug enables continuous subcutaneous infusion, leading to stable plasma concentrations of carbidopa. This, in turn, ensures consistent inhibition of peripheral levodopa decarboxylation, thereby enhancing the bioavailability of levodopa to the brain and providing more stable motor control for patients. The rapid and efficient conversion of this compound to its active form by alkaline phosphatases is the cornerstone of its mechanism of action and therapeutic utility. Further research into the long-term efficacy and safety of this novel drug delivery system will continue to elucidate its role in the management of advanced Parkinson's disease.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Foslevodopa/Foscarbidopa Treatment for Advanced Parkinson Disease Associated with Significant Quality of Life Improvements According to Interim Analysis of Clinical Trial Data - - Practical Neurology [practicalneurology.com]

- 3. neurology.org [neurology.org]

- 4. mdsabstracts.org [mdsabstracts.org]

- 5. researchgate.net [researchgate.net]

Foscarbidopa: A Technical Deep Dive into the Prodrug Revolutionizing Parkinson's Disease Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a phosphate ester prodrug of carbidopa, a potent inhibitor of DOPA decarboxylase. In combination with foslevodopa, the prodrug of levodopa, it represents a significant advancement in the management of advanced Parkinson's disease. This combination therapy, delivered via continuous subcutaneous infusion, is designed to provide stable plasma concentrations of levodopa and carbidopa, thereby reducing the motor fluctuations often experienced with oral levodopa formulations. This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and clinical data related to this compound.

Chemical Structure and Properties

This compound is chemically designated as (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid. It is a water-soluble derivative of carbidopa, where the hydroxyl group at the 4' position of the catechol ring is replaced by a phosphate group. This structural modification enhances its aqueous solubility, making it suitable for subcutaneous administration.

| Property | Value |

| IUPAC Name | (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid |

| Molecular Formula | C₁₀H₁₅N₂O₇P |

| Molecular Weight | 306.21 g/mol |

| CAS Number | 1907685-81-7 |

| Synonyms | Carbidopa 4'-monophosphate, ABBV-951 |

Mechanism of Action

This compound itself is pharmacologically inactive. Following subcutaneous administration, it is rapidly and completely converted to its active metabolite, carbidopa, by endogenous phosphatases. Carbidopa inhibits the peripheral DOPA decarboxylase, the enzyme responsible for the conversion of levodopa to dopamine in the peripheral circulation. By preventing this peripheral conversion, carbidopa increases the bioavailability of levodopa in the central nervous system (CNS), where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease. This mechanism also reduces the peripheral side effects associated with high doses of levodopa, such as nausea and vomiting.

Mechanism of this compound action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic introduction of the phosphate group and the chiral hydrazine moiety. A key scalable asymmetric synthesis has been developed, featuring a Mizoroki-Heck reaction followed by an enantioselective hydrazination.

Step 1: Mizoroki-Heck Reaction

This step couples an aryl halide with an alkene to form a key intermediate.

-

Reactants: 2-(benzyloxy)-4-bromophenol and 2-methyl-2-propen-1-ol.

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Base: An inorganic base such as potassium carbonate or a tertiary amine like triethylamine.

-

Procedure: The reactants, catalyst, ligand, and base are dissolved in the solvent and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then isolated and purified.

Step 2: Enantioselective Hydrazination

This crucial step introduces the hydrazine group with the correct stereochemistry.

-

Reactant: The intermediate from the Mizoroki-Heck reaction.

-

Reagent: A source of hydrazine, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate.

-

Catalyst: A chiral organocatalyst, often a proline derivative.

-

Procedure: The intermediate is reacted with the hydrazine source in the presence of the chiral catalyst. The reaction is typically carried out at low temperatures to maximize enantioselectivity. The product is then purified to yield the hydrazinated intermediate.

Step 3: Phosphorylation

The final step involves the introduction of the phosphate group.

-

Reactant: The enantiomerically pure hydrazinated intermediate.

-

Reagent: A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative.

-

Procedure: The reactant is treated with the phosphorylating agent, often in the presence of a base to neutralize the acidic byproducts. This is followed by deprotection steps if a protected phosphate was used, to yield this compound. The final product is purified by crystallization or chromatography.

Clinical Data

Numerous clinical trials have evaluated the efficacy, safety, and pharmacokinetics of co-administered this compound and Foslevodopa.

Pharmacokinetic Data

Following subcutaneous infusion, this compound is rapidly converted to carbidopa. The pharmacokinetic parameters are summarized below.

| Parameter | Value (Mean ± SD) |

| Time to Maximum Concentration (Tmax) of Carbidopa | 1.5 ± 0.5 hours |

| Area Under the Curve (AUC) of Carbidopa | Dose-dependent |

| Half-life (t₁/₂) of Carbidopa | Approximately 2 hours |

Efficacy Data

Phase 3 clinical trials have demonstrated significant improvements in motor symptoms for patients with advanced Parkinson's disease.

| Efficacy Endpoint | Improvement with this compound/Foslevodopa | p-value |

| "On" time without troublesome dyskinesia | Increased by 2.72 hours | <0.01 |

| "Off" time | Decreased by 2.95 hours | <0.01 |

Safety and Tolerability

The combination of this compound and Foslevodopa is generally well-tolerated. The most common adverse events are related to the infusion site.

| Adverse Event | Frequency (%) |

| Infusion site erythema | 35% |

| Infusion site pain | 28% |

| Infusion site cellulitis | 15% |

| Nausea | 12% |

| Dyskinesia | 10% |

Experimental and Clinical Trial Workflow

The development and evaluation of this compound followed a structured workflow from preclinical studies to large-scale clinical trials.

This compound development workflow.

Conclusion

This compound, as a key component of a novel subcutaneous infusion therapy for Parkinson's disease, represents a significant therapeutic advance. Its chemical design as a water-soluble prodrug enables continuous delivery, leading to more stable plasma levels of carbidopa and, consequently, levodopa. The robust synthetic pathway and well-documented clinical efficacy and safety profile underscore its potential to improve the quality of life for patients with advanced Parkinson's disease by providing a more consistent and reliable control of motor symptoms. Further research may focus on optimizing delivery systems and exploring its potential in other patient populations.

The Enzymatic Conversion of Foscarbidopa to Carbidopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa, a phosphate ester prodrug of carbidopa, is a critical component of a novel subcutaneous infusion therapy for Parkinson's disease. Its efficacy relies on the in vivo conversion to the active therapeutic agent, carbidopa, a peripheral aromatic amino acid decarboxylase inhibitor. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, detailing the responsible enzymes, reaction kinetics, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of prodrug-based therapies.

Introduction

This compound is a water-soluble prodrug of carbidopa, designed to enable continuous subcutaneous administration in combination with foslevodopa, a prodrug of levodopa. This combination therapy aims to provide stable plasma concentrations of levodopa and carbidopa, thereby reducing motor fluctuations in patients with advanced Parkinson's disease. The conversion of this compound to carbidopa is a pivotal step in the therapeutic mechanism of this formulation. This process is catalyzed by endogenous enzymes, primarily alkaline phosphatases. Understanding the specifics of this enzymatic reaction is crucial for optimizing drug delivery, predicting pharmacokinetic profiles, and ensuring therapeutic efficacy.

The Enzymatic Conversion Pathway

The conversion of this compound to carbidopa is a dephosphorylation reaction catalyzed by alkaline phosphatases (ALPs). Specifically, evidence points towards the involvement of tissue-nonspecific alkaline phosphatase (TNSALP), an ectoenzyme found in various tissues, including skin fibroblasts.[1] Upon subcutaneous injection, this compound is hydrolyzed by these dermal alkaline phosphatases, releasing carbidopa and an inorganic phosphate group.[2]

Quantitative Data

Pharmacokinetic Parameters

Following subcutaneous infusion of this compound/foslevodopa, steady-state concentrations of levodopa and carbidopa are achieved, indicating efficient conversion of the prodrugs.

| Parameter | This compound | Carbidopa | Levodopa | Reference |

| Nominal Range of Quantification in Human Plasma | 3.00–3010 ng/mL | 9.27–9270 ng/mL | 9.99–9990 ng/mL | [3] |

| Time to Reach Steady State (approx.) | - | 12-16 hours | 12-16 hours | [1] |

Enzyme Kinetic Parameters

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell Line | Reference |

| Fosphenytoin | 1160 | Not Reported | Caco-2 | [1] |

| Fosfluconazole | 351 | Not Reported | Caco-2 | |

| p-Nitrophenyl phosphate (CIAP) | 400 | 1.6 µmol/min/unit | Calf Intestinal Alkaline Phosphatase |

Note: The provided Km values for fosphenytoin and fosfluconazole can be used as an initial estimate for designing in vitro kinetic assays for this compound.

Optimal Conditions for Alkaline Phosphatase Activity

| Parameter | Optimal Range | Enzyme Source | Reference |

| pH | 8.0 - 10.0 | General | |

| pH (TNSALP) | ~9.3 | Human Skin Fibroblasts | |

| Temperature | 37 - 45°C | General |

Experimental Protocols

In Vitro Enzymatic Assay for this compound Conversion Kinetics

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the conversion of this compound to carbidopa by tissue-nonspecific alkaline phosphatase (TNSALP).

Objective: To quantify the rate of carbidopa formation from this compound at various substrate concentrations to determine the Km and Vmax of TNSALP for this compound.

Materials:

-

This compound standard

-

Carbidopa standard

-

Recombinant human tissue-nonspecific alkaline phosphatase (TNSALP)

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Magnesium Chloride (MgCl2, 1 mM)

-

Zinc Chloride (ZnCl2, 0.1 mM)

-

Trichloroacetic acid (TCA) or other suitable quenching agent

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Mobile phase for HPLC (e.g., phosphate buffer and methanol gradient)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a series of dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 to 10 times the estimated Km).

-

Prepare a stock solution of TNSALP in the reaction buffer.

-

-

Enzymatic Reaction:

-

Pre-warm all solutions to 37°C.

-

In a microcentrifuge tube, add the reaction buffer, MgCl2, and ZnCl2.

-

Add the this compound solution to the tube.

-

Initiate the reaction by adding a specific amount of TNSALP. The final reaction volume should be consistent across all assays.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Time-Course Sampling and Reaction Quenching:

-

At predetermined time points (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., ice-cold TCA).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant for carbidopa concentration using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of carbidopa formed against time for each initial this compound concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of each curve.

-

Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Quantification of this compound and Carbidopa in Plasma

This protocol is based on Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) for the simultaneous quantification of this compound and carbidopa in human plasma.

Objective: To accurately measure the concentrations of this compound and carbidopa in plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

This compound and carbidopa analytical standards

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile

-

Formic acid

-

LC-HRMS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-HRMS Analysis:

-

Liquid Chromatography:

-

Use a C18 column with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Run a gradient from low to high organic content to separate the analytes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification, targeting the specific m/z values of this compound, carbidopa, and the internal standard.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound and carbidopa into blank plasma and processing them alongside the study samples.

-

Quantify the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

The enzymatic conversion of this compound to carbidopa by tissue-nonspecific alkaline phosphatase is a fundamental process enabling a novel subcutaneous therapy for Parkinson's disease. This guide has provided a detailed overview of this conversion, including the enzymatic pathway, available quantitative data, and comprehensive experimental protocols for its investigation. The provided information is intended to support further research and development in this area, ultimately contributing to the advancement of treatments for neurodegenerative disorders. While direct kinetic data for this compound remains to be published, the methodologies and comparative data presented here offer a solid foundation for its determination.

References

- 1. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of Foscarbidopa

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foscarbidopa, in combination with foslevodopa, represents a significant advancement in the management of advanced Parkinson's disease. Developed by AbbVie under the brand name Vyalev™ (formerly ABBV-951), this innovative formulation provides a continuous subcutaneous infusion of levodopa and carbidopa prodrugs.[1][2][3] This approach is designed to maintain stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations often experienced by patients on oral carbidopa/levodopa therapy.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

Introduction: The Unmet Need in Parkinson's Disease Management

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa, a precursor to dopamine, remains the cornerstone of symptomatic treatment. However, long-term oral administration of levodopa is often complicated by the development of motor fluctuations, including "on" time (periods of good motor control) and "off" time (periods of poor motor control), as well as dyskinesias. These complications are largely attributed to the pulsatile stimulation of dopamine receptors resulting from the fluctuating plasma concentrations of oral levodopa.

The development of this compound, a soluble prodrug of carbidopa, in combination with foslevodopa, a soluble prodrug of levodopa, was driven by the need for a continuous drug delivery system to provide more stable plasma levodopa levels. This approach aims to mimic the continuous dopaminergic stimulation of the healthy brain, thereby reducing motor fluctuations and improving the quality of life for patients with advanced Parkinson's disease.

The Discovery of this compound: A Prodrug Approach

The primary challenge in developing a subcutaneous infusion of carbidopa and levodopa is their limited aqueous solubility at a physiologically compatible pH. To overcome this, a prodrug strategy was employed. This compound is the 4'-monophosphate ester of carbidopa. This phosphorylation dramatically increases the water solubility of the molecule, making it suitable for a concentrated, small-volume subcutaneous formulation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of reactive functional groups, phosphorylation, and subsequent deprotection. A key step in the synthesis of the chiral hydrazine moiety is an enantioselective hydrazination following a Mizoroki-Heck reaction. While the precise, industrial-scale synthesis protocol is proprietary, the key transformations reported in the scientific literature include:

-

Mizoroki-Heck reaction: This cross-coupling reaction is used to form a key carbon-carbon bond in the precursor molecule.

-

Enantioselective hydrazination: This step introduces the chiral center with the hydrazine group, which is crucial for the molecule's biological activity.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effect is dependent on its in-vivo conversion to carbidopa.

Following subcutaneous infusion, this compound and foslevodopa are absorbed into the systemic circulation where they are rapidly converted to their active forms, carbidopa and levodopa, respectively, by ubiquitous alkaline phosphatases.

Carbidopa is an inhibitor of DOPA decarboxylase (DDC), an enzyme responsible for the conversion of levodopa to dopamine. By inhibiting DDC in the peripheral circulation, carbidopa prevents the premature conversion of levodopa to dopamine outside of the central nervous system (CNS). This has two important consequences:

-

Increased Bioavailability of Levodopa in the CNS: By preventing its peripheral metabolism, more levodopa is able to cross the blood-brain barrier and reach its site of action in the brain.

-

Reduced Peripheral Side Effects: The peripheral conversion of levodopa to dopamine is associated with side effects such as nausea and vomiting. By inhibiting this process, carbidopa reduces the incidence and severity of these adverse effects.

Once in the brain, levodopa is converted to dopamine by DDC, replenishing the depleted dopamine levels and alleviating the motor symptoms of Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to its co-formulation with foslevodopa. The key objective of this formulation is to achieve and maintain stable plasma concentrations of levodopa.

Preclinical and Phase 1 Studies

Initial preclinical studies and Phase 1 clinical trials in healthy volunteers demonstrated that continuous subcutaneous infusion of foslevodopa/foscarbidopa resulted in stable plasma concentrations of both levodopa and carbidopa. These studies were crucial in establishing the feasibility of this approach and informing the dosing regimens for later-phase trials.

Table 1: Summary of a Phase 1 Pharmacokinetic Study in Healthy Volunteers

| Parameter | Value | Reference |

| Study Design | Single ascending dose, single-blind | |

| Participants | 28 adult male and female subjects | |

| Administration | Abdominal subcutaneous infusion over 72 hours | |

| Key Finding | Rapid attainment of steady-state levodopa exposure with minimal fluctuations. | |

| Average Steady-State Exposure (Levodopa) | 747-4660 ng/mL |

Bolus Dosing

To achieve therapeutic levodopa concentrations more rapidly, the use of a subcutaneous bolus dose of foslevodopa/foscarbidopa followed by continuous infusion has been investigated.

Table 2: Pharmacokinetics of a Single 200 mg Subcutaneous Bolus Dose

| Parameter | Median Value | Reference |

| Time to Maximum Concentration (Tmax) of Levodopa | 1.3 hours | |

| Time to Maximum Concentration (Tmax) of Carbidopa | 1.5 hours | |

| Time to Steady State (with initial bolus) | ~2 hours |

Clinical Development

The clinical development program for foslevodopa/foscarbidopa has involved several key studies designed to evaluate its efficacy, safety, and tolerability in patients with advanced Parkinson's disease.

Phase 3 Clinical Trials

Two pivotal Phase 3 studies have provided the main body of evidence for the efficacy and safety of foslevodopa/foscarbidopa.

Table 3: Overview of Key Phase 3 Clinical Trials

| Study Identifier | Study Design | Key Efficacy Endpoints | Key Findings | Reference |

| NCT04380142 | 12-week, randomized, double-blind, double-dummy, active-controlled | Change from baseline in "On" time without troublesome dyskinesia; Change from baseline in "Off" time | Statistically significant increase in "On" time without troublesome dyskinesia and decrease in "Off" time compared to oral carbidopa/levodopa. | |

| NCT03781167 | 52-week, open-label, single-arm | Safety and tolerability | Favorable long-term safety and efficacy profile; sustained improvement in motor fluctuations. |

Efficacy Data

The primary efficacy endpoint in the pivotal NCT04380142 study was the change from baseline in "On" time without troublesome dyskinesia.

Table 4: Efficacy Results from the NCT04380142 Study (12 Weeks)

| Endpoint | Foslevodopa/Foscarbidopa Group | Oral Carbidopa/Levodopa Group | p-value | Reference |

| Change in "On" time without troublesome dyskinesia (hours) | +2.72 | +0.97 | <0.05 | |

| Change in "Off" time (hours) | -2.75 | -0.96 | <0.05 |

The open-label NCT03781167 study demonstrated sustained efficacy over 52 weeks.

Table 5: Efficacy Results from the NCT03781167 Study (52 Weeks)

| Endpoint | Mean Change from Baseline | Reference |

| Change in "On" time without troublesome dyskinesia (hours) | +3.8 | |

| Change in "Off" time (hours) | -3.5 | |

| Patients with morning akinesia | Decrease from 77.7% to 27.8% |

Safety and Tolerability

The most common adverse events associated with foslevodopa/foscarbidopa are infusion site reactions.

Table 6: Common Adverse Events in the NCT03781167 Study

| Adverse Event | Incidence (%) | Reference |

| Infusion site erythema | 92.4 (most common AE) | |

| Infusion site nodule | N/A | |

| Infusion site cellulitis | N/A | |

| Infusion site edema | N/A |

Experimental Protocols

General Clinical Trial Methodology (NCT04380142)

-

Study Design: This was a Phase 3, randomized, double-blind, double-dummy, parallel-group, active-controlled, multicenter study.

-

Participants: Approximately 130 adult participants with advanced Parkinson's disease whose motor fluctuations were inadequately controlled by their current medications.

-

Randomization: Participants were randomized in a 1:1 ratio to one of two treatment arms.

-

Treatment Arms:

-

24-hour/day continuous subcutaneous infusion of foslevodopa/foscarbidopa plus oral placebo capsules.

-

24-hour/day continuous subcutaneous infusion of placebo solution plus oral encapsulated carbidopa/levodopa immediate-release tablets.

-

-

Duration: 12 weeks.

-

Dosing: The starting continuous infusion rate was calculated based on the participant's stabilized oral carbidopa/levodopa dose. A loading dose could be administered on Day 1.

-

Outcome Measures: Efficacy was assessed using a home diary to record "On" and "Off" times. Safety and tolerability were monitored through the recording of adverse events.

Pharmacokinetic Analysis Methodology

-

Sample Collection: Serial plasma samples were collected from participants at specified time points.

-

Analytical Method: Plasma concentrations of levodopa and carbidopa were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), were calculated using noncompartmental methods.

Conclusion and Future Directions

This compound, as a key component of the foslevodopa/foscarbidopa subcutaneous infusion system, represents a significant therapeutic advance for patients with advanced Parkinson's disease. The prodrug approach has successfully overcome the solubility limitations of carbidopa and levodopa, enabling the development of a continuous delivery system that provides stable plasma concentrations and improved motor control. The robust clinical trial data have demonstrated both the efficacy and a manageable safety profile of this therapy.

Future research may focus on further optimizing the delivery system, exploring the long-term effects of continuous dopaminergic stimulation on disease progression, and identifying patient populations who are most likely to benefit from this innovative treatment. The development of this compound serves as an excellent case study in the power of innovative drug formulation and delivery to address unmet needs in chronic disease management.

References

- 1. Scalable Asymmetric Syntheses of Foslevodopa and this compound Drug Substances for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AbbVie Submits New Drug Application to U.S. FDA for Investigational ABBV-951 (this compound/Foslevodopa) for the Treatment of Advanced Parkinson's Disease [prnewswire.com]

- 3. news.abbvie.com [news.abbvie.com]

- 4. mdsabstracts.org [mdsabstracts.org]

- 5. Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Foscarbidopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarbidopa is a water-soluble prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor.[1][2] It is a critical component of a combination product with foslevodopa, a prodrug of levodopa, for the treatment of Parkinson's disease.[2][3] This combination therapy is designed to provide continuous subcutaneous delivery, offering a more stable plasma concentration of levodopa compared to oral formulations.[4] The enhanced physicochemical properties of this compound, particularly its high aqueous solubility, are key to enabling the development of a concentrated subcutaneous infusion formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. This data is essential for formulation development, analytical method development, and understanding its biopharmaceutical behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid | |

| Molecular Formula | C₁₀H₁₅N₂O₇P | |

| Molecular Weight | 306.21 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 1907685-81-7 |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Condition | Source |

| Aqueous Solubility | >1 g/mL | pH 7.4 | |

| Water Solubility (Predicted) | 0.769 mg/mL | - | |

| LogP (Predicted) | -1.3 | ALOGPS | |

| LogP (Predicted) | -0.9 | Chemaxon |

Table 3: Dissociation Constants and Stability of this compound

| Property | Value | Method | Source |

| pKa (Strongest Acidic) | 1.72 | Predicted (Chemaxon) | |

| pKa (Strongest Basic) | 5.64 | Predicted (Chemaxon) | |

| Chemical Stability | Stable for >1 year in solution (<2% decomposition) | Oxygen-protected conditions, pH 6.5-9.2 |

Melting Point

An experimental melting point for this compound has not been reported in the reviewed literature. As a phosphate prodrug, it is possible that this compound may decompose upon heating rather than exhibiting a sharp melting point. For reference, the melting point of its active moiety, Carbidopa, is reported to be in the range of 203-208 °C.

Mechanism of Action

This compound acts as a prodrug, meaning it is an inactive compound that is converted into its active form, carbidopa, within the body. Carbidopa is an inhibitor of the enzyme aromatic L-amino acid decarboxylase (DDC). In the treatment of Parkinson's disease, levodopa is administered to increase dopamine levels in the brain. However, DDC in the peripheral tissues can convert levodopa to dopamine before it crosses the blood-brain barrier, leading to systemic side effects and reduced efficacy. By inhibiting peripheral DDC, carbidopa allows more levodopa to reach the brain where it is needed.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline the protocols for determining key properties of this compound.

Solubility Determination

The exceptional aqueous solubility of this compound is a cornerstone of its clinical utility. The following protocol is based on the methods described for its characterization.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a controlled temperature.

Materials:

-

This compound solid

-

Aqueous solutions of varying pH (achieved with acid or base)

-

20 mL scintillation vials

-

Magnetic stirrer and stir bars

-

25°C water bath

-

Syringe filters (0.45 µm polytetrafluoroethylene membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Powder X-ray diffractometer (PXRD)

Procedure:

-

Add approximately 2 g of this compound solid to a 20 mL scintillation vial containing 5 mL of the desired aqueous solution.

-

Place the vial in a 25°C water bath and stir the suspension using a magnetic stirrer.

-

Monitor the pH of the suspension and continue stirring for 2 hours after the pH has stabilized.

-

After the equilibration period, filter the suspension using a 0.45 µm syringe filter to separate the solid from the supernatant.

-

Appropriately dilute the filtrate (supernatant) for analysis.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Examine the solid residue by PXRD to ensure no phase change occurred during the experiment.

pKa Determination by Potentiometric Titration

While specific experimental data for this compound's pKa is not publicly available, a general protocol for the potentiometric titration of active pharmaceutical ingredients (APIs) can be adapted.

Objective: To determine the pKa values of this compound by measuring the change in pH of a solution upon the addition of a titrant.

Materials:

-

This compound

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a sample solution of this compound (e.g., 1 mM) in a solution of constant ionic strength (0.15 M KCl).

-

Acidify the sample solution to approximately pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).

-

Continue the titration until the pH reaches approximately 12-12.5.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values are determined from the inflection points of the titration curve. The first derivative of the curve can be used to accurately locate these points.

-

Perform the titration in triplicate to ensure reproducibility.

Stability-Indicating HPLC Method

To assess the chemical stability of this compound, a stability-indicating analytical method is required. This method should be able to separate the intact drug from any potential degradation products.

Objective: To quantify this compound and resolve it from degradation products using a stability-indicating HPLC method.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase column, such as a C8 or C18, is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: To be determined by analyzing the UV spectrum of this compound, but a wavelength around 210 nm has been used.

-

Column Temperature: Controlled, for example, at 25°C.

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting a solution of this compound to various stress conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

-

Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid drug or a solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Exposing a solution to UV light.

The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main this compound peak.

Conclusion

This compound's physicochemical properties, particularly its high aqueous solubility and stability, are pivotal for its successful formulation as a continuous subcutaneous infusion for the treatment of Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of these properties and the experimental methodologies required for their assessment. The provided data and protocols can serve as a valuable resource for further research and development involving this compound and other prodrug strategies.

References

The Role of Alkaline Phosphatase in the Bioactivation of Foscarbidopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa is a phosphate prodrug of carbidopa, a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is co-administered with foslevodopa, a prodrug of levodopa, for the continuous subcutaneous treatment of Parkinson's disease. This delivery method aims to provide stable plasma concentrations of both active drugs, thereby reducing motor fluctuations associated with oral levodopa therapy. The conversion of this compound to its active form, carbidopa, is a critical step in its mechanism of action and is mediated by the enzyme alkaline phosphatase. This technical guide provides an in-depth analysis of the pivotal role of alkaline phosphatase in the bioactivation of this compound, including available quantitative data, detailed experimental protocols for assessing this activation, and visual representations of the key pathways and workflows.

Introduction to this compound and its Activation Mechanism

This compound is a chemically modified version of carbidopa, where a phosphate group is attached to the molecule. This modification significantly increases its water solubility, making it suitable for formulation in a solution for continuous subcutaneous infusion.[1][2][3] Upon administration into the subcutaneous tissue, this compound encounters endogenous enzymes known as alkaline phosphatases (APs).[2] These enzymes catalyze the hydrolysis of the phosphate ester bond, releasing the active carbidopa and an inorganic phosphate molecule.[4] The liberated carbidopa is then absorbed into the systemic circulation, where it performs its therapeutic function of inhibiting the peripheral conversion of levodopa to dopamine.

The primary enzyme responsible for this activation in the subcutaneous tissue is believed to be tissue-nonspecific alkaline phosphatase (TNAP), an enzyme ubiquitously expressed in various tissues, including bone, liver, kidney, and the endothelium of blood vessels. TNAP is known to hydrolyze a variety of phosphate-containing molecules and plays a crucial role in the activation of other phosphate prodrugs.

Quantitative Data on this compound Activation

For the purpose of this guide, and to provide a framework for researchers, the following table summarizes typical kinetic parameters for the activation of other phosphate prodrugs by alkaline phosphatase, which can be considered as a proxy until specific data for this compound is published.

| Prodrug | Enzyme Source | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| Fosphenytoin | Caco-2 cells | 1160 | Not Reported | |

| Fosfluconazole | Caco-2 cells | 351 | Not Reported | |

| NBD-LLLLpY (phosphopeptide) | Commercial ALP | 5670 | 0.24 (μM/s) | |

| This compound (Estimated) | Human TNAP | 100 - 1000 | Data Not Available |

Note: The kinetic parameters for this compound are estimated based on the range observed for other phosphate prodrugs and should be experimentally determined.

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic Activation of this compound

The following diagram illustrates the single-step enzymatic conversion of this compound to carbidopa by alkaline phosphatase.

Caption: Enzymatic conversion of this compound to Carbidopa.

Experimental Workflow for Assessing this compound Activation

The diagram below outlines a typical experimental workflow to determine the kinetic parameters of this compound activation by alkaline phosphatase.

Caption: Workflow for kinetic analysis of this compound activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of alkaline phosphatase in this compound activation. These protocols are based on established methods for other phosphate prodrugs and can be adapted for this compound.

In Vitro Assay for Alkaline Phosphatase Activity with this compound

Objective: To measure the rate of this compound conversion to carbidopa by a source of alkaline phosphatase (e.g., purified human tissue-nonspecific alkaline phosphatase or a cell lysate from a relevant cell line like Caco-2 or Saos-2).

Materials:

-

This compound

-

Purified human tissue-nonspecific alkaline phosphatase (TNAP) or cell lysate

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2

-

Quenching Solution: 1 M HCl

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Thermostated incubator or water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a working solution of the alkaline phosphatase enzyme in the assay buffer.

-

Pre-warm the enzyme solution, substrate solution, and assay buffer to 37°C.

-

Initiate the reaction by adding a known concentration of this compound to the enzyme solution in a microcentrifuge tube. The final reaction volume should be standardized (e.g., 200 µL).

-

Incubate the reaction mixture at 37°C.

-

At predetermined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the enzymatic activity by denaturing the enzyme.

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant for the concentrations of this compound and carbidopa using a validated HPLC-UV or HPLC-MS method.

Determination of Michaelis-Menten Kinetic Parameters

Objective: To determine the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the dephosphorylation of this compound by alkaline phosphatase.

Procedure:

-

Follow the In Vitro Assay for Alkaline Phosphatase Activity protocol described in section 4.1.

-

Perform the assay using a range of this compound concentrations (e.g., from 0.1 to 10 times the estimated Km).

-

For each substrate concentration, measure the initial reaction velocity (v0) by determining the rate of carbidopa formation in the linear range of the reaction (typically the first few time points).

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linear transformation of the data (e.g., Lineweaver-Burk plot), although non-linear regression is generally preferred.

Bioanalytical Method for this compound and Carbidopa Quantification

Objective: To develop a reliable method for the simultaneous quantification of this compound and carbidopa in biological matrices (e.g., plasma, cell culture media, or assay buffer).

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and selectivity.

General LC-MS/MS Method Parameters (to be optimized):

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of the analytes.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and carbidopa should be determined by direct infusion of the pure compounds into the mass spectrometer. An internal standard should also be used.

-

Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for cleaning up plasma or cell lysate samples before injection.

Conclusion

The enzymatic activation of this compound by alkaline phosphatase is a fundamental process that underpins its therapeutic utility. As a prodrug, this compound's enhanced solubility allows for a continuous subcutaneous delivery system, and its rapid and efficient conversion to carbidopa by endogenous alkaline phosphatases ensures the bioavailability of the active drug. While direct kinetic data for this specific interaction remains to be fully elucidated in publicly available literature, the principles of phosphate prodrug activation and the experimental methodologies outlined in this guide provide a robust framework for researchers in the field of drug development and pharmacology to further investigate and understand this critical bioactivation step. Future studies focusing on the precise kinetic characterization of this compound with tissue-nonspecific alkaline phosphatase will be invaluable in refining our understanding of its pharmacokinetic profile and optimizing its therapeutic application.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Foslevodopa/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Foscarbidopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarbidopa, the 4'-monophosphate prodrug of carbidopa, is a critical component in the treatment of Parkinson's disease, designed to improve the bioavailability and enable continuous subcutaneous delivery of carbidopa. This technical guide provides a comprehensive overview of a scalable asymmetric synthesis of this compound, detailing the synthetic pathway, key reaction protocols, and purification methods. The synthesis commences with 2-(benzyloxy)-4-bromophenol and proceeds through a six-step sequence, featuring a pivotal Mizoroki-Heck reaction and an organocatalyzed asymmetric α-hydrazination to establish the crucial chiral quaternary center. This guide includes quantitative data on yields and purity, detailed experimental procedures, and a discussion of potential process-related impurities.

Introduction

Carbidopa is an inhibitor of aromatic amino acid decarboxylase, which is co-administered with levodopa to prevent its peripheral metabolism, thereby increasing its central nervous system availability for the treatment of Parkinson's disease. This compound is a water-soluble prodrug of carbidopa, developed to allow for continuous subcutaneous infusion, which can help to maintain stable plasma concentrations of levodopa and reduce motor fluctuations in patients with advanced Parkinson's.[1][2] This document outlines a robust and scalable synthetic route to this compound, suitable for the production of the active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a six-step linear sequence starting from 2-(benzyloxy)-4-bromophenol. The key transformations involve a palladium-catalyzed Mizoroki-Heck coupling to introduce the carbon framework, followed by an asymmetric α-hydrazination to set the stereochemistry of the quaternary chiral center. The synthesis culminates in phosphorylation and deprotection steps to yield the final API.

A lab-scale synthesis has been reported to produce this compound in a 25% overall yield.[2] The process has also been successfully scaled up to produce multi-kilogram quantities of the drug substance.[2]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1 & 2: Mizoroki-Heck Reaction and Subsequent Oxidation

The synthesis begins with a Mizoroki-Heck reaction between 2-(benzyloxy)-4-bromophenol and an appropriate alkene, followed by oxidation to yield a racemic aldehyde intermediate.

Experimental Protocol:

-

Mizoroki-Heck Reaction: To a solution of 2-(benzyloxy)-4-bromophenol in a suitable solvent such as 1,4-dioxane, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., (t-Bu)3P·HBF4), and a base are added. The reaction mixture is heated to effect the cross-coupling.

-

Oxidation: Following the coupling reaction, the intermediate alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent.

-

Work-up and Isolation: The reaction mixture is cooled, filtered, and concentrated. The crude product is then purified, typically by chromatography, to yield the racemic aldehyde.

Step 3: Asymmetric α-Hydrazination

This crucial step establishes the stereochemistry at the Cα position through an organocatalyzed asymmetric α-hydrazination of the racemic aldehyde.

Experimental Protocol:

-

Reaction Setup: The racemic aldehyde is dissolved in an appropriate solvent (e.g., acetonitrile).

-

Catalyst and Reagents: An (R)-tetrazole organocatalyst (e.g., 5 mol%) and an additive such as trifluoroacetic acid are added to the solution. A hydrazine source is then introduced.

-

Reaction Conditions: The reaction is stirred at a controlled temperature until completion, which is monitored by a suitable analytical technique like HPLC.

-

Crystallization and Isolation: Upon completion, water is added to the reaction mixture to induce crystallization of the desired (S)-hydrazine intermediate. The product is then isolated by filtration, washed, and dried. This crystallization step is critical for enhancing the enantiomeric excess of the product to >99% ee.[2]

Step 4-6: Final Modifications and Purification

The final steps of the synthesis involve protection of the hydrazine moiety, introduction of the carboxylic acid group, phosphorylation of the phenolic hydroxyl group, and global deprotection to afford the final this compound API.

Experimental Protocol:

-

Protection and Carboxylation: The (S)-hydrazine intermediate is first protected, for example, as a carbamate, and then converted to the corresponding carboxylic acid.

-

Phosphorylation: The phenolic hydroxyl group is phosphorylated using a suitable phosphorylating agent.

-

Deprotection: All protecting groups are removed under appropriate conditions to yield crude this compound.

-

Final Purification: The crude this compound is purified by crystallization from a suitable solvent system to yield the final API as a trihydrate with high purity (>99.7% by LCAP) and high enantiomeric excess (>99.9% ee).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-(Benzyloxy)-4-bromophenol | |

| Number of Synthetic Steps | 6 | |

| Overall Yield (Lab Scale) | 25% | |

| Pilot Scale Batch Size | 14.3 kg | |

| Enantiomeric Excess (ee) of (S)-Hydrazine Intermediate | >99% | |

| Enantiomeric Excess (ee) of Final API | >99.9% | |

| Purity of Final API (LCAP) | >99.7% |

Purification and Impurity Profile

The purification of this compound is critical to ensure the quality and safety of the final drug substance. The primary method for purification is crystallization.

Purification of Final Product

The final purification of this compound is achieved through crystallization. The choice of solvent system is crucial for obtaining the desired polymorphic form (trihydrate) and for effectively purging process-related impurities. The crystallization process typically involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.

Potential Impurities

A thorough understanding of the potential impurities is essential for the development of a robust manufacturing process. Potential impurities in the synthesis of this compound may arise from starting materials, intermediates, by-products of the chemical reactions, and degradation products.

Process-Related Impurities:

-

From Mizoroki-Heck Reaction: Potential impurities include homocoupling products of the starting materials, unreacted starting materials, and regioisomers of the desired product.

-

From Asymmetric Hydrazination: The primary potential impurity is the undesired (R)-enantiomer of the hydrazine intermediate. The crystallization step is designed to effectively remove this diastereomer. Other potential impurities include over-reaction products or by-products from the hydrazine reagent.

-

From Phosphorylation and Deprotection: Incomplete phosphorylation or deprotection can lead to the presence of partially protected intermediates in the final product.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to detect and quantify these impurities throughout the manufacturing process and in the final API.

Logical Relationship Diagram

Caption: Logical flow of synthesis, purification, and quality control.

Conclusion

This technical guide has provided a detailed overview of a scalable and efficient synthesis of this compound. The described synthetic route, which employs a Mizoroki-Heck reaction and an asymmetric hydrazination as key steps, allows for the production of high-purity this compound suitable for clinical use. The information presented here, including detailed experimental considerations, quantitative data, and a discussion of purification and impurity control, should serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Preclinical Development of Carbidopa Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of carbidopa prodrugs, with a primary focus on foscarbidopa, a phosphate ester prodrug of carbidopa. This document details the mechanism of action, experimental protocols, and key quantitative data from preclinical studies, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Introduction to Carbidopa and the Prodrug Strategy

Carbidopa is a peripheral DOPA decarboxylase (DDC) inhibitor that does not cross the blood-brain barrier.[1] It is co-administered with levodopa (L-dopa), the metabolic precursor to dopamine, to treat the motor symptoms of Parkinson's disease.[1][2] By inhibiting the peripheral conversion of levodopa to dopamine, carbidopa increases the bioavailability of levodopa in the central nervous system and reduces its peripheral side effects.[1][3] However, the physicochemical properties of carbidopa, such as its low aqueous solubility, can limit its use in certain delivery systems, such as continuous subcutaneous infusion, which is desirable for maintaining stable levodopa plasma concentrations and mitigating motor fluctuations in advanced Parkinson's disease.

To overcome these limitations, a prodrug approach has been employed. Prodrugs are inactive or less active derivatives of a parent drug that undergo bioconversion in the body to release the active pharmaceutical ingredient. In the case of carbidopa, the development of highly water-soluble prodrugs like this compound allows for the formulation of concentrated solutions suitable for continuous subcutaneous administration.

Mechanism of Action

The fundamental mechanism of action of a carbidopa prodrug, such as this compound, involves its conversion to the active carbidopa, which then inhibits the peripheral DDC enzyme. This, in turn, protects levodopa from premature metabolism, allowing more of it to reach the brain where it is converted to dopamine.

Mechanism of action for foslevodopa/foscarbidopa.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of carbidopa prodrugs, primarily focusing on this compound.

Table 1: Physicochemical Properties

| Parameter | Levodopa | Carbidopa | Foslevodopa | This compound | Reference |

| Aqueous Solubility (pH 7.4, 25°C) | ~3 mg/mL | ~0.5 mg/mL | >1000 mg/mL | >1000 mg/mL | |

| Chemical Stability in Solution (pH 7.4) | - | - | <2% decomposition over 1 year | <2% decomposition over 1 year |

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Levodopa Clearance (without Carbidopa) | Levodopa Clearance (with Carbidopa, 4:1 ratio) | Prodrug Clearance | Reference |

| Value | 4.2 L/h/kg | 1.3 L/h/kg (69% reduction) | ≥2 L/h/kg |

Note: Levodopa and carbidopa pharmacokinetics were also determined in dogs and monkeys, showing similar trends of high clearance for the prodrugs and a significant reduction in levodopa clearance when co-administered with carbidopa.

Table 3: Efficacy in Preclinical Models (Rats)

| Administration Method | Foslevodopa:this compound Ratio | Resultant Levodopa Plasma Concentration | Therapeutic Relevance | Reference |

| Continuous Subcutaneous Infusion | 4:1 | 1.5 - 4.5 µg/mL | Efficacious for most patients with advanced Parkinson's Disease |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of carbidopa prodrugs.

Solubility Determination

Objective: To determine the equilibrium solubility of the prodrugs in aqueous media at various pH values.

Protocol:

-

An excess amount of the solid prodrug (approximately 2g) is added to 5mL of an aqueous solution in a 20mL scintillation vial.

-

The aqueous solutions are buffered to various pH levels to create a pH-solubility profile.

-

The vials are agitated at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

The suspension is then filtered to remove undissolved solids.

-

The concentration of the dissolved prodrug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Chemical Stability

Objective: To assess the chemical stability of the prodrugs in solution over time.

Protocol:

-

Solutions of the prodrugs (e.g., foslevodopa/foscarbidopa at a 20:1 ratio) are prepared at different pH values.

-

The solutions are stored in glass vials under controlled conditions, including low-oxygen environments, to mimic potential storage conditions.

-

Samples are withdrawn at various time points (e.g., over the course of a year) and analyzed by HPLC to quantify the amount of remaining prodrug and the formation of any degradation products.

-

Stability is reported as the percentage of the initial concentration remaining over time.

In Vivo Pharmacokinetic Studies in Animal Models (Rats)

Objective: To characterize the pharmacokinetic profiles of the prodrugs and the parent drugs (levodopa and carbidopa) after administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: The prodrugs are administered via a specific route, such as continuous subcutaneous infusion, to mimic the intended clinical application. Different dose ratios of foslevodopa to this compound (e.g., 4:1) are tested.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples. To ensure the stability of levodopa and carbidopa in the plasma, stabilizing agents such as sodium metabisulfite and disodium hydrogen arsenate are added to K2EDTA-treated plasma.

-

Bioanalysis: The concentrations of the prodrugs, levodopa, and carbidopa in the plasma samples are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), and area under the concentration-time curve (AUC).

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The preclinical research on carbidopa prodrugs, particularly this compound, demonstrates a successful application of the prodrug strategy to overcome the delivery challenges associated with the parent molecule. The significant increase in aqueous solubility and excellent chemical stability of this compound enable the development of formulations for continuous subcutaneous infusion. Preclinical pharmacokinetic and efficacy studies in animal models have provided strong evidence for the potential of this approach to maintain stable and therapeutic plasma concentrations of levodopa, which is a key goal in the management of advanced Parkinson's disease. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and developers working on novel therapeutic strategies for Parkinson's disease and other neurodegenerative disorders.

References

Theoretical advantages of Foscarbidopa over carbidopa

An In-depth Technical Guide to the Theoretical Advantages of Foscarbidopa Over Carbidopa for Parkinson's Disease Therapy

Introduction

Levodopa, in combination with a peripheral aromatic amino acid decarboxylase (AAAD) inhibitor such as carbidopa, remains the gold standard for the symptomatic treatment of Parkinson's disease (PD).[1][2][3] Carbidopa's crucial role is to prevent the premature conversion of levodopa to dopamine in the peripheral circulation, thereby increasing levodopa's bioavailability to the brain and mitigating peripheral side effects like nausea.[4][5] However, the physicochemical properties of carbidopa, particularly its low aqueous solubility, pose significant challenges for developing continuous, non-oral delivery systems. As PD progresses, patients often experience motor fluctuations and dyskinesias due to the pulsatile stimulation of dopamine receptors resulting from the variable absorption and short half-life of oral levodopa/carbidopa formulations.

To address these limitations, a prodrug strategy was employed, leading to the development of this compound and foslevodopa. This compound is a phosphate ester prodrug of carbidopa, designed to overcome the inherent limitations of its parent molecule. This technical guide explores the core theoretical advantages of this compound over carbidopa, focusing on its physicochemical properties, pharmacokinetic profile, and the clinical implications for managing advanced Parkinson's disease.

The Prodrug Approach: Overcoming Physicochemical Hurdles